N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzenesulfonyl group, a furan ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Organic Synthesis and Green Chemistry
Furan derivatives, such as the one included in the given chemical name, are crucial in the development of green chemistry applications. For instance, the synthesis of methylene-bis(benzotriazole), an intermediate in the preparation of metal passivators and light-sensitive materials, demonstrates the importance of incorporating furan structures into complex molecules for environmental-friendly processes (Gu et al., 2009). Similarly, the oxidative methylation of aromatics using methane, a process that significantly involves the catalytic activity of compounds with furan structures, highlights the potential of such compounds in converting methane to valuable hydrocarbons, thereby addressing the challenge of methane as a greenhouse gas (Adebajo, 2007).
Medicinal Chemistry and Drug Design
Sulfonamide functionalities play a pivotal role in medicinal chemistry. They are part of a wide range of drugs with diverse therapeutic applications, including diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. Research on sulfonamides continues to explore their potential in developing novel therapeutic agents, indicating the significance of compounds with sulfonamide groups in drug design and pharmacology (Carta et al., 2012).
Environmental Science
The environmental impact of furan derivatives, particularly in terms of their role in atmospheric chemistry and potential greenhouse gas effects, is another area of interest. Studies on methane production and emission by eukaryotes, including the aerobic methane production pathway, provide insights into the complex interactions between organic compounds and global methane budgets. This research area underscores the environmental relevance of studying compounds with furan structures (Liu et al., 2015).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This is achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Furan Ring: This step involves the use of furan derivatives and coupling reactions to attach the furan ring to the pyrazole core.
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-29(24,25)22-16-11-9-15(10-12-16)18-14-19(20-8-5-13-28-20)23(21-18)30(26,27)17-6-3-2-4-7-17/h2-13,19,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPEWOVXFERGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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